Bisdemethoxycurcumin
Overview
Description
Bisdemethoxycurcumin (BMDC) is a stable dimethoxy derivative of curcumin and is useful as a supplement in cell culture medium . It also possesses antimicrobial, antioxidative, and neuroprotective functionality . It is a curcuminoid found in turmeric (Curcuma longa), but absent in Javanese turmeric (Curcuma xanthorrhiza). Bisdemethoxycurcumin is used as a pigment and nutraceutical with antimutagenic properties .
Synthesis Analysis
Bisdemethoxycurcumin can be synthesized from the cyclic difluoro-boronate derivative of acetylacetone prepared by the reaction of 2,4-pentanedione with boron trifluoride in THF . The synthesis yields curcumin and symmetric curcuminoids of aromatic (bisdemethoxycurcumin) type .Molecular Structure Analysis
The molecular structure of Bisdemethoxycurcumin allows it to combine well with SRC, EGFR, PIK3R1, and AKT1 . This interaction is crucial for its biological activities.Chemical Reactions Analysis
Bisdemethoxycurcumin has been shown to have anti-inflammatory activity by down-regulating TNF α-induced NF-kappa B . It forms hydrogen bonds with GlyB197, TyrC227, and LeuA233 on TNF .Physical And Chemical Properties Analysis
Bisdemethoxycurcumin is a beta-diketone that is methane in which two of the hydrogens are substituted by 4-hydroxycinnamoyl groups . It has a role as a metabolite and an EC 3.2.1.1 (alpha-amylase) inhibitor . It is functionally related to a 4-coumaric acid .Scientific Research Applications
Bioavailability and Therapeutic Effects
- Improved Bioavailability and Therapeutic Effects: Bisdemethoxycurcumin (BDMC), known for its various therapeutic effects such as antioxidant, anticancer, antidiabetic, and anti-inflammatory properties, has been formulated with vitamin E TPGS liposomes to enhance oral bioavailability. This formulation demonstrated significant analgesic and hypouricemic activity, particularly in the context of gouty arthritis, by acting as a xanthine oxidase inhibitor and reducing serum uric acid levels (Wang et al., 2021).
Mitochondrial Function and Biogenesis
- Mitochondrial Function in Animal Models: BDMC has been observed to protect the small intestine from mitochondrial dysfunction in broiler chickens exposed to lipopolysaccharide (LPS). It activated mitochondrial antioxidant systems and induced mitochondrial biogenesis, suggesting its potential in managing mitochondrial-related disorders (Zhang et al., 2021).
Renal Injury and Chronic Kidney Disease
- Renal Injury and Chronic Kidney Disease Treatment: In a high-fat diet-fed mouse model, BDMC showed promise in treating renal injury and chronic kidney disease. It improved obesity, hyperglycemia, hyperinsulinemia, and hyperlipidemia, indicating its potential as a therapeutic agent in metabolic diseases affecting kidney function (Ding et al., 2022).
Cancer Therapy
- Anti-Cancer Properties: BDMC exhibits significant anti-tumor properties. It has been shown to inhibit cell proliferation, invasion, migration, metastasis, and induce apoptotic death in cancer cells, suggesting its applicability in cancer therapy (Ramezani et al., 2018).
Ulcerative Colitis
- Potential Therapy for Ulcerative Colitis: BDMC's interaction with ulcerative colitis involves core targets such as SRC, EGFR, AKT1, and PIK3R1. It may exert its effects through the PI3K/Akt and MAPK pathways, providing a theoretical basis for its use in treating this condition (Wu et al., 2022).
Cardiovascular Health
- Cardioprotective Effects: BDMC protects cardiomyocytes, mainly through Nrf2/HO-1 activation mediated by the PI3K/AKT pathway. This finding suggests its potential in treating heart-related diseases (Li et al., 2019).
Safety And Hazards
Bisdemethoxycurcumin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBVFJICNPEKM-YDWXAUTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872663 | |
Record name | Bisdemethoxycurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bisdemethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bisdemethoxycurcumin | |
CAS RN |
33171-05-0, 24939-16-0 | |
Record name | Bisdemethoxycurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33171-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-hydroxycinnamoyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curcumin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033171050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisdemethoxycurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISDEMETHOXYCURCUMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFO1BP34R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bisdemethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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